对甲苯磺酰氧甲苯

描述

Electrochemical Synthesis and Characterization of Poly(pyrrole-co-o-toluidine)

The study on the electrochemical polymerization of o-toluidine in oxalic acid solution reveals that the direct oxidation of the monomer does not yield a stable polymer film on electrodes. To overcome this, the research explores the copolymerization of pyrrole with o-toluidine, aiming to produce a high-quality coating with desirable properties such as low permeability, high stability, and ease of synthesis on steel. The study investigates various monomer feed ratios and the influence of synthesis solution temperature on the polymerization process. It was found that a 9:1 pyrrole:o-toluidine ratio at temperatures below 25°C is optimal for creating a homogenous copolymer film. The characterization of the copolymer coating was performed using SEM, UV-vis, FT-IR spectroscopy, and cyclic voltammetry. Additionally, the protective behavior of these coatings against mild steel corrosion was assessed in a saline solution, indicating that an 8:2 monomer feed ratio provided the most effective corrosion resistance .

Molecular Structure Analysis

While the first paper does not directly discuss p-oxalotoluidide, it does involve the electrochemical polymerization of o-toluidine in an oxalic acid solution, which is relevant to the understanding of the molecular interactions and potential synthesis pathways for p-oxalotoluidide. The study's findings on the copolymerization process and the characterization techniques used provide insights into the molecular structure and stability of related compounds .

Chemical Reactions Analysis

The second paper discusses the reactions between oximes and organo-derivatives of Group III elements, specifically focusing on the reaction of pyridine-2-carbaldehyde oxime with trimethylborane. Although this paper does not directly address p-oxalotoluidide, it provides valuable information on the reactivity of oximes with organometallic compounds, which could be extrapolated to understand the chemical behavior of similar compounds. The study presents spectroscopic data supporting the proposed structures of the resulting oximates, which are believed to be five-coordinate in the case of metal atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-oxalotoluidide are not directly discussed in the provided papers. However, the methodologies and characterization techniques described in the first paper, such as SEM, UV-vis, FT-IR spectroscopy, and cyclic voltammetry, are relevant for analyzing the physical and chemical properties of polymers and copolymers. These techniques could be applied to study p-oxalotoluidide to determine its stability, electronic properties, and potential applications .

科学研究应用

肉类系统中的蛋白质氧化

蛋白质氧化,特别是羰基化,是氧化蛋白质中显着的化学修饰,对甲苯磺酰氧甲苯可能在这一过程中发挥作用。蛋白质羰基的定量是评估肉类系统中蛋白质氧化的常用程序。这一过程与肉的几个品质特性相关,如保水能力、质地、风味和营养价值。特定氨基酸侧链形成的特定蛋白质羰基导致肌原纤维蛋白受损,从而导致变性和功能丧失 (Estévez, 2011).

丙酮酸羧化酶的代谢改变

丙酮酸羧化酶 (PC) 是一种对补充三羧酸循环中间体至关重要的酶,与对甲苯磺酰氧甲苯的功能有关。该酶对于控制燃料分配到糖异生或脂肪生成至关重要,并且在胰岛素分泌中很重要。PC 的结构、机制和调控已被广泛研究,阐明了其在中间代谢中的关键作用 (Jitrapakdee 等,2008).

氧化应激和氧化催化剂

研究探索了对甲苯磺酰氧甲苯在氧化应激中的作用及其作为氧化催化剂的潜力。金属卟啉是氧化催化剂,因其模拟各种氧化反应的能力而受到研究。该研究领域专注于创建环境友好的氧化剂来源,并在生物启发的金属卟啉类似物催化的氧化反应中使用分子氧 (Pereira 等,2018).

环境污染物的氧化转化

环境污染物的氧化转化是对甲苯磺酰氧甲苯的另一个应用领域。已经研究了多氟烷基物质 (PFAS) 在含水成膜泡沫 (AFFF) 影响的地下水中的氧化电化学处理。这项研究提供了对转化途径的见解,并证实了可疑 PFAA 前体的氧化和脱氟经历了不同的转化途径 (Schaefer 等,2018).

在氧化反应中的应用

对甲苯磺酰氧甲苯已被研究其催化氧化反应的功效。硝基甲苯已使用对甲苯磺酰氧甲苯衍生物作为关键催化剂有效氧化成相应的硝基苯甲酸。这一研究领域对于理解各种工业过程中化学反应和转化至关重要 (Sawatari 等,2003).

安全和危害

The safety data and hazards associated with p-Oxalotoluidide are not specified in the search results. However, safety data sheets for similar compounds provide information on potential hazards, safe handling, and emergency procedures192021.

未来方向

The future directions for research on p-Oxalotoluidide are not specified in the search results. However, there are resources discussing future directions in related fields222324.

Please note that this information is based on the available search results and may not be fully comprehensive or accurate. For detailed and specific information, consulting primary literature or experts in the field is recommended.

属性

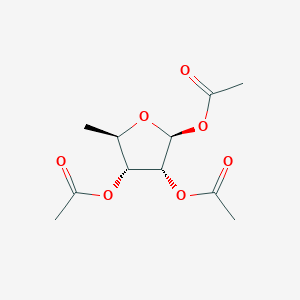

IUPAC Name |

N,N'-bis(4-methylphenyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBWIMFFAXHJMSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10186622 | |

| Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-Oxalotoluidide | |

CAS RN |

3299-61-4 | |

| Record name | N1,N2-Bis(4-methylphenyl)ethanediamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3299-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(4-tolyl)oxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Oxalotoluidide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401961 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(4-TOLYL)OXAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXW61IZ0NZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Benz[e]indolium, 1,1,2,3-tetramethyl-, 4-methylbenzenesulfonate (1:1)](/img/structure/B132919.png)

![2,3-Dihydroimidazo[2,1-b][1,3]thiazole-6-carbaldehyde](/img/structure/B132947.png)

![Methyl methyl[(4-methylphenyl)sulfonyl]carbamate](/img/structure/B132953.png)

![N-[4-(4H-1,2,4-triazol-4-yl)phenyl]acetamide](/img/structure/B132965.png)